molecular formula C22H25N3Na2O16S3 B12718193 2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt CAS No. 93962-60-8

2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt

Cat. No.: B12718193
CAS No.: 93962-60-8
M. Wt: 729.6 g/mol
InChI Key: HCZDMGCKSQELBS-UHFFFAOYSA-L
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Description

2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of multiple functional groups, including methoxy, sulphooxy, and azo groups, which contribute to its diverse reactivity and applications.

Preparation Methods

The synthesis of 2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt involves several steps:

    Formation of the Azo Compound: The initial step involves the diazotization of 2,5-dimethoxyaniline followed by coupling with 2-(sulphooxy)ethylsulphonylbenzene to form the azo compound.

    Introduction of the Butyramide Group: The azo compound is then reacted with 3-oxobutyric acid to introduce the butyramide group.

    Sulphonation: The final step involves the sulphonation of the phenyl rings to introduce the sulphooxy groups, resulting in the formation of the sodium salt.

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.

Chemical Reactions Analysis

2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and azo groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo group can yield the corresponding amine derivatives.

    Substitution: The sulphooxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various complex molecules.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activities.

    Pathways: It can influence various biochemical pathways, including oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt can be compared with similar compounds such as:

These compounds share similar functional groups and chemical properties but differ in their specific structures and applications. The uniqueness of this compound lies in its specific combination of functional groups and its diverse range of applications.

Properties

CAS No.

93962-60-8

Molecular Formula

C22H25N3Na2O16S3

Molecular Weight

729.6 g/mol

IUPAC Name

disodium;2-[4-[[1-(2,5-dimethoxy-4-sulfonatooxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-2,5-dimethoxyphenyl]sulfonylethyl sulfate

InChI

InChI=1S/C22H27N3O16S3.2Na/c1-12(26)21(22(27)23-13-8-17(38-4)18(10-15(13)36-2)41-44(33,34)35)25-24-14-9-19(39-5)20(11-16(14)37-3)42(28,29)7-6-40-43(30,31)32;;/h8-11,21H,6-7H2,1-5H3,(H,23,27)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2

InChI Key

HCZDMGCKSQELBS-UHFFFAOYSA-L

Canonical SMILES

CC(=O)C(C(=O)NC1=CC(=C(C=C1OC)OS(=O)(=O)[O-])OC)N=NC2=CC(=C(C=C2OC)S(=O)(=O)CCOS(=O)(=O)[O-])OC.[Na+].[Na+]

Origin of Product

United States

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